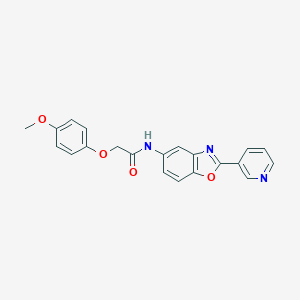
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide, also known as DBTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBTA is a heterocyclic compound that contains a triazole ring and a naphthalene moiety.
Mecanismo De Acción
The mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide is not well understood. However, studies have suggested that this compound may exert its biological activities through the inhibition of enzymes such as topoisomerase and carbonic anhydrase.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. Moreover, this compound has been shown to inhibit the growth of various microbial and fungal strains. In vivo studies have shown that this compound can reduce tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and its biological activities can be easily tested in vitro and in vivo. Moreover, this compound can be used as a building block for the synthesis of MOFs with potential applications in gas storage and separation. However, the limitations of this compound include its low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide. One potential direction is the further exploration of its anticancer, antimicrobial, and antifungal activities. Another direction is the development of new derivatives of this compound with improved solubility and biological activities. Moreover, the use of this compound as a building block for the synthesis of MOFs with potential applications in gas storage and separation is an area that requires further investigation. Finally, the development of new analytical methods for the detection of this compound in complex matrices such as biological samples is an area that requires further attention.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized through a multistep process starting from 2-naphthoic acid. It has been extensively studied for its potential applications in medicinal chemistry, material science, and analytical chemistry. This compound has been shown to exhibit anticancer, antimicrobial, and antifungal activities. However, its mechanism of action is not well understood. Moreover, the future directions for the research on this compound include the further exploration of its biological activities, the development of new derivatives with improved solubility and biological activities, and the use of this compound as a building block for the synthesis of MOFs with potential applications in gas storage and separation.
Métodos De Síntesis
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide can be synthesized through a multistep process starting from 2-naphthoic acid. The first step involves the conversion of 2-naphthoic acid to 2-naphthoyl chloride using thionyl chloride. The resulting product is then reacted with 3,5-dibromo-1H-1,2,4-triazole in the presence of a base such as triethylamine to obtain this compound.
Aplicaciones Científicas De Investigación
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit anticancer, antimicrobial, and antifungal activities. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
Propiedades
Fórmula molecular |
C14H10Br2N4O |
|---|---|
Peso molecular |
410.06 g/mol |
Nombre IUPAC |
2-(3,5-dibromo-1,2,4-triazol-1-yl)-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C14H10Br2N4O/c15-13-18-14(16)20(19-13)8-12(21)17-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,17,21) |
Clave InChI |
LIMCAIVTQYMKEF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CN3C(=NC(=N3)Br)Br |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CN3C(=NC(=N3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B278538.png)
![2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B278540.png)
![N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B278541.png)
![3-chloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B278543.png)
![3-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B278547.png)
![N-{4-[(diphenylacetyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278549.png)
![N-{4-[(3-chlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278550.png)
![N-{4-[(2,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278552.png)
![N-{4-[(2-chlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278553.png)
![N-[3-(butanoylamino)phenyl]pentanamide](/img/structure/B278555.png)
![N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide](/img/structure/B278556.png)


![N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B278561.png)
